![molecular formula C5H3BrN4O B1384192 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 54738-73-7](/img/structure/B1384192.png)
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Übersicht
Beschreibung
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a bromine atom and a pyrazolo[3,4-d]pyrimidin-4-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of 1,3-difunctional electrophilic substrates with hydrazines. One prevalent method includes the annulation of the pyrazole ring by condensing hydrazine or arylhydrazine with an α,β-unsaturated ketone system. This reaction is often carried out under heating in ethanol or under acid/base catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Condensation: Hydrazines and α,β-unsaturated ketones are typical reagents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antitumor Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit potent antitumor properties. A study by Zhai et al. demonstrated that 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one analogs inhibit the growth of cancer cells by targeting specific kinases involved in tumor proliferation and survival pathways .
Inhibition of Kinases
The compound has been identified as a selective inhibitor of various kinases. For instance, it has shown effectiveness against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancerous cells, providing a therapeutic avenue for cancer treatment .
Biochemical Applications
Protein Degradation
Recent advancements have highlighted the role of this compound as a building block in protein degradation technologies. It serves as a ligand in the development of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins within cells. This application is particularly promising for addressing diseases caused by the accumulation of dysfunctional proteins .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Antitumor Activity | Inhibits growth of cancer cells by targeting specific kinases | Effective against various cancer types |
Kinase Inhibition | Selective inhibition of CDKs and other kinases | Induces cell cycle arrest |
Protein Degradation | Building block for PROTACs aimed at targeted protein degradation | Promising for treating proteinopathies |
Case Studies
-
Antitumor Activity Study
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong potential for further development as anticancer agents . -
Kinase Inhibition Research
A collaborative study between several universities explored the kinase inhibition properties of this compound. The findings revealed that this compound effectively inhibited CDK2 and CDK9, leading to reduced proliferation rates in treated cells compared to controls . -
Development of PROTACs
A recent publication detailed the incorporation of this compound into PROTAC designs aimed at degrading mutant forms of proteins associated with certain cancers. The study reported successful degradation rates exceeding 80% within 24 hours using optimized PROTAC constructs containing this compound .
Wirkmechanismus
The mechanism of action of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDK2. The compound acts as a bioisostere of adenine, allowing it to bind to the kinase domain of CDK2 and inhibit its activity. This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential as a CDK2 inhibitor.
Uniqueness
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile scaffold for drug development.
Biologische Aktivität
3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 54738-73-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅H₃BrN₄O
- Molecular Weight : 215.01 g/mol
- Structure : The compound features a pyrazolo-pyrimidine scaffold that is known for its pharmacological significance.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated IC50 values against CDK2 and CDK9, indicating their potential as selective anticancer agents .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit various enzymes involved in cellular processes.
- Inhibition of Kinases : Studies have reported that pyrazolo[3,4-d]pyrimidines can selectively inhibit kinases associated with cancer progression. The selectivity and potency of these compounds make them attractive candidates for further development in targeted cancer therapies .
Antimicrobial Activity
Emerging evidence suggests that this compound may possess antimicrobial properties.
- Activity Against Resistant Strains : In related studies, compounds with similar structures have shown antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. These compounds exhibited minimal inhibition concentrations (MICs) lower than those of established antibiotics like vancomycin .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, including HeLa and HCT116. The mechanism was attributed to the inhibition of CDK activity .
Case Study 2: Enzymatic Inhibition Profile
Another investigation focused on the enzymatic inhibition profile of pyrazolo[3,4-d]pyrimidine derivatives. The study highlighted the compound's ability to inhibit key kinases involved in cancer signaling pathways. This selectivity was shown to correlate with structural modifications on the pyrazolo-pyrimidine scaffold .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
3-bromo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHCKNUEZSETEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20319383 | |
Record name | 3-Bromo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20319383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54738-73-7 | |
Record name | 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54738-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 344532 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054738737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54738-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20319383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.